LogP-Driven Lipophilicity Advantage Over 4,6-Dimethyl and 5-Methyl Analogs
The computed partition coefficient (XLogP3-AA) of 6-ethyl-2-mercapto-5-methyl-nicotinonitrile is 1.5, which is higher than that of the 4,6-dimethyl analog (XLogP3-AA = 1.0) and is predicted to be higher than that of the 5-methyl analog lacking the 6-ethyl group [1]. This difference is quantitatively attributable to the additional methylene unit in the 6-ethyl substituent, which increases the hydrophobic surface area. The higher XLogP3-AA indicates a greater propensity to partition into non-polar environments, a critical parameter for membrane permeability in cell-based assays or for extraction efficiency in synthetic workup procedures [2].
| Evidence Dimension | XLogP3-AA (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-Mercapto-4,6-dimethylnicotinonitrile (CAS 54585-47-6): XLogP3-AA = 1.0 |
| Quantified Difference | Δ = +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, a higher XLogP3-AA of 1.5 for the target compound versus 1.0 for the 4,6-dimethyl analog suggests potentially superior membrane permeability, which may translate to higher intracellular compound concentrations at an early hit-to-lead stage.
- [1] PubChem. Compound Summary for CID 819711: 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 676510: 2-Mercapto-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information, 2025. View Source
